REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[NH:12][C:13]3[CH:19]=[C:18]([C:20]([OH:22])=[O:21])[CH:17]=[CH:16][C:14]=3[N:15]=2)=[CH:7][CH:6]=1)=[O:4].[Li+].[OH-].C>C1COCC1.O>[C:3]([C:5]1[CH:6]=[CH:7][C:8]([C:11]2[NH:12][C:13]3[CH:19]=[C:18]([C:20]([OH:22])=[O:21])[CH:17]=[CH:16][C:14]=3[N:15]=2)=[CH:9][CH:10]=1)([OH:4])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=C(C=C1)C=1NC2=C(N1)C=CC(=C2)C(=O)O
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred for 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
|
Type
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ADDITION
|
Details
|
the filtrate was diluted with ice and water (100 mL)
|
Type
|
FILTRATION
|
Details
|
The crude diacid was filtered
|
Type
|
WASH
|
Details
|
washed with water and ether
|
Type
|
CUSTOM
|
Details
|
recrystallized from THF and MeOH
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)C=1NC2=C(N1)C=CC(=C2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |